

4-Aminobutyltriethoxysilane molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Aminobutyltriethoxysilane

Cat. No.: B1585060

[Get Quote](#)

An In-Depth Technical Guide to **4-Aminobutyltriethoxysilane**: Properties, Mechanisms, and Applications in Scientific Research

Abstract

4-Aminobutyltriethoxysilane (ABTES) is a bifunctional organosilane compound of significant interest in materials science, biotechnology, and drug development. Its unique molecular structure, featuring a terminal primary amine and a hydrolyzable triethoxysilyl group, allows it to act as a versatile molecular bridge between inorganic substrates and organic biomolecules. This guide provides a comprehensive overview of ABTES, detailing its physicochemical properties, the chemistry of its surface coupling mechanism, and validated protocols for its application in surface functionalization and bioconjugation. The content is tailored for researchers, scientists, and professionals in drug development who leverage surface chemistry for creating advanced biomaterials, diagnostic platforms, and drug delivery systems.

Introduction to 4-Aminobutyltriethoxysilane (ABTES)

Organosilanes are a class of molecules that possess the unique ability to form stable bonds with both inorganic and organic materials. Among them, **4-Aminobutyltriethoxysilane** stands out due to its defined alkyl chain spacer and reactive terminal amine. The triethoxysilane moiety serves as the anchor, forming robust covalent bonds with hydroxyl-rich surfaces such as glass, silica, and metal oxides. Concurrently, the primary amine at the terminus of the butyl chain provides a highly versatile functional handle for the covalent attachment of a wide array of molecules, including proteins, peptides, nucleic acids, and small-molecule drugs. This dual

functionality makes ABTES an indispensable tool for the rational design of functionalized surfaces and hybrid materials.

Physicochemical Properties of 4-Aminobutyltriethoxysilane

A thorough understanding of the physical and chemical properties of ABTES is fundamental to its successful application. These properties dictate its reactivity, handling requirements, and suitability for specific experimental conditions.

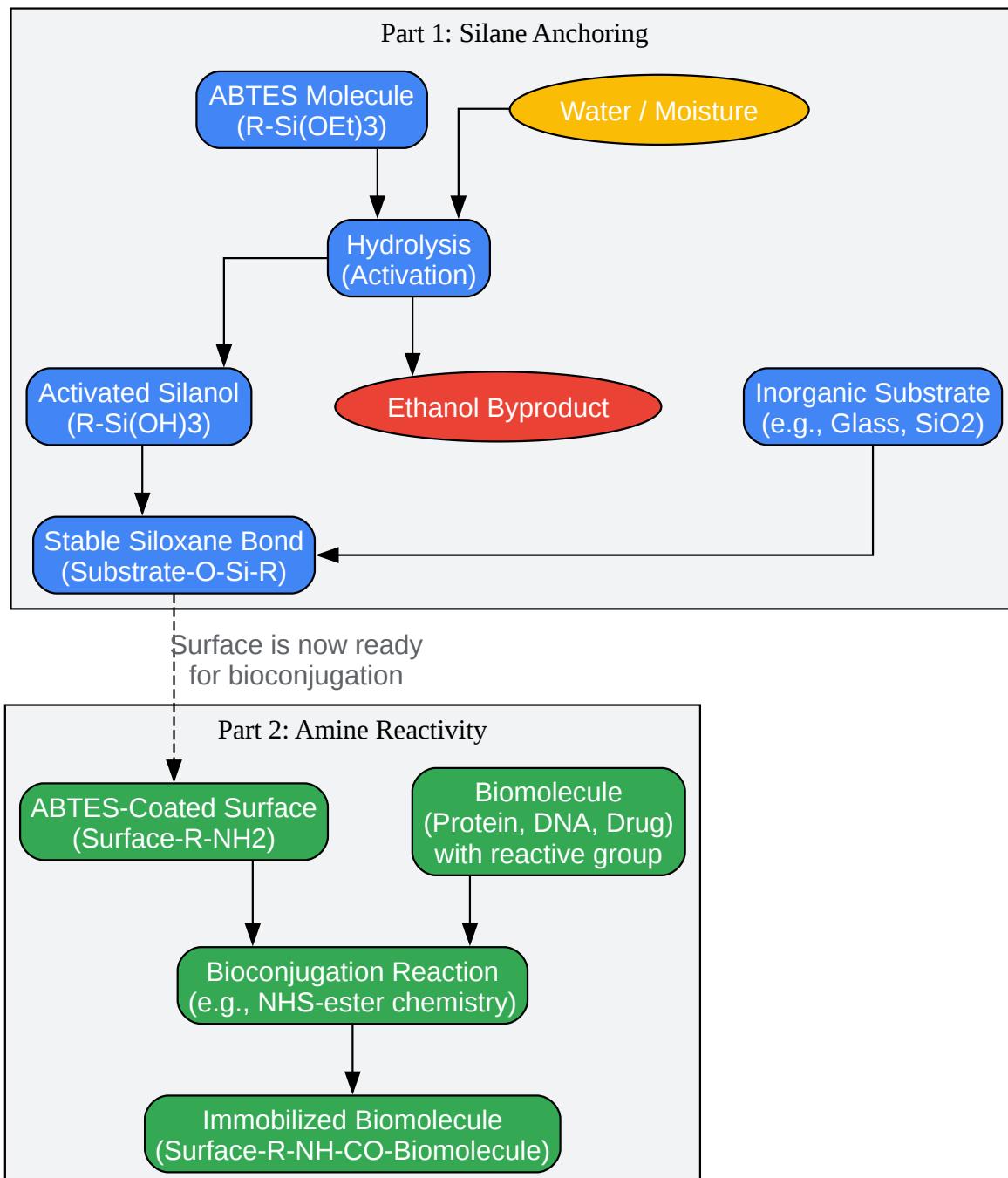
Property	Value	Reference
Molecular Formula	C ₁₀ H ₂₅ NO ₃ Si	[1][2][3]
Molecular Weight	235.40 g/mol	[3][4][5][6]
CAS Number	3069-30-5	[2][4]
IUPAC Name	4-(triethoxysilyl)butan-1-amine	[1]
Appearance	Clear to straw-colored liquid	[6][7]
Density	0.933 - 0.941 g/cm ³ at 25°C	[2][8][3][5]
Boiling Point	114-116 °C at 14 Torr (mmHg)	[8][3][5][6]
Flash Point	105.1 - 109 °C	[8][5][6][7]
Refractive Index	~1.427	[2][6]
Solubility	Reacts with water, liberating ethanol	[6]

The Chemistry of Surface Functionalization

The efficacy of ABTES as a coupling agent is rooted in a two-stage reaction mechanism involving its distinct functional ends.

The Silane Moiety: Hydrolysis and Condensation

The anchoring of ABTES to a substrate is a process driven by the hydrolysis of the ethoxy groups, followed by condensation. This mechanism is critical for forming a stable, covalently bound functional layer.


- **Hydrolysis:** In the presence of water or ambient moisture, the three ethoxy groups (-OCH₂CH₃) on the silicon atom hydrolyze to form reactive silanol groups (-OH) and ethanol as a byproduct.^[6] This step is the primary activation of the molecule.
- **Condensation:** The newly formed silanol groups can then react in two ways:
 - They condense with hydroxyl groups present on the surface of an inorganic substrate (e.g., Si-OH on silica) to form stable, covalent siloxane bonds (Substrate-O-Si).
 - They can also condense with other ABTES molecules to form a cross-linked polysiloxane network (Si-O-Si), which enhances the stability and density of the coating.

The Amine Moiety: A Gateway for Bioconjugation

Once the ABTES layer is anchored to the surface, the exposed primary amine groups (-NH₂) serve as readily available sites for further chemical modification. This terminal amine is nucleophilic and can participate in a variety of well-established bioconjugation reactions, such as:

- **Amide Bond Formation:** Reaction with activated carboxylic acids (e.g., N-hydroxysuccinimide [NHS] esters) to form stable amide linkages.
- **Aldehyde/Ketone Chemistry:** Formation of Schiff bases with aldehydes or ketones, which can be subsequently reduced to stable secondary amine linkages.
- **Isothiocyanate Chemistry:** Reaction with isothiocyanates to form thiourea bonds.

This versatility allows for the tailored immobilization of virtually any biomolecule of interest, forming the basis for biosensors, targeted nanoparticles, and functionalized cell culture substrates.

[Click to download full resolution via product page](#)*Dual reactivity mechanism of **4-Aminobutyltriethoxysilane (ABTES)**.*

Key Applications in Research and Drug Development

The unique properties of ABTES enable its use in several high-impact areas relevant to the pharmaceutical and biotechnology sectors.

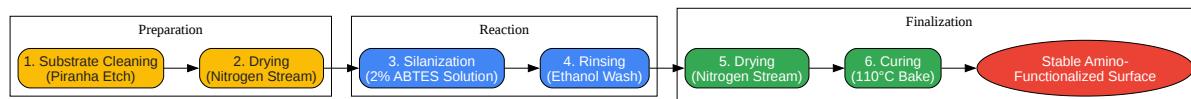
- **Functionalization of Diagnostic Platforms:** ABTES is widely used to coat glass slides, microtiter plates, and biosensor chips. The resulting amino-functionalized surface allows for the covalent immobilization of antibodies, antigens, or nucleic acid probes, which is a foundational step in developing sensitive and specific diagnostic assays like ELISA and microarrays.
- **Development of Drug Delivery Systems:** In the field of nanomedicine, ABTES is used to modify the surface of inorganic nanoparticles, such as mesoporous silica nanoparticles (MSNs). This surface modification can enhance biocompatibility and provide attachment points for targeting ligands (e.g., antibodies, folic acid) to direct the nanoparticles to specific cells or tissues, thereby improving therapeutic efficacy and reducing side effects.
- **Creation of Bio-instructive Materials:** By immobilizing signaling molecules, growth factors, or peptides onto cell culture substrates using ABTES, researchers can create microenvironments that mimic physiological conditions. These bio-instructive surfaces are invaluable for studying cell behavior, differentiation, and tissue engineering.
- **Organosilanes in Medicinal Chemistry:** While ABTES is primarily a linking agent, the broader class of organosilanes is gaining attention in drug design. The concept of silicon bioisosterism, where a silicon atom replaces a carbon atom in a drug candidate, can favorably alter its metabolic stability, lipophilicity, and overall pharmacokinetic profile.^[9] This highlights the growing relevance of silicon chemistry in the core of drug discovery.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, where the rationale behind each step is explained to ensure reproducibility and success.

Protocol 1: General Procedure for Silanization of Glass Substrates

This protocol details the steps to create a stable, amino-functionalized surface on glass or silica.


- Objective: To generate a reactive amine layer for subsequent molecular immobilization.
- Causality: The success of this procedure hinges on creating a high density of hydroxyl groups on the substrate and then reacting them with ABTES under controlled conditions to form a uniform monolayer.

Methodology:

- Substrate Cleaning (Critical Step):
 - Immerse glass slides in a piranha solution (3:1 mixture of concentrated H₂SO₄ to 30% H₂O₂) for 30-60 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a chemical fume hood with appropriate PPE).
 - Expertise & Trustworthiness: This aggressive cleaning removes all organic residues and, more importantly, hydroxylates the surface, maximizing the number of reactive -OH sites. An incomplete cleaning is the most common cause of non-uniform, patchy silane coatings.
 - Rinse extensively with ultrapure water and dry under a stream of nitrogen.
- Silane Solution Preparation:
 - Prepare a 2% (v/v) solution of ABTES in 95% ethanol / 5% water.
 - Expertise & Trustworthiness: The presence of a small amount of water is essential to initiate the hydrolysis of the ethoxy groups. The solution should be prepared fresh and allowed to stand for 5-10 minutes for pre-hydrolysis to occur before introducing the substrates.
- Deposition:

- Immerse the cleaned, dry slides in the ABTES solution for 2-5 minutes at room temperature.
- Expertise & Trustworthiness: This duration is typically sufficient for the formation of a self-limiting monolayer. Longer incubation times can lead to the formation of thicker, less stable multilayers.

- Rinsing:
 - Remove the slides and rinse thoroughly with ethanol to wash away excess, physically adsorbed silane.
 - Dry again under a stream of nitrogen.
- Curing (Validation Step):
 - Place the slides in an oven and bake at 110 °C for 30-60 minutes.
 - Expertise & Trustworthiness: This curing step is non-negotiable for creating a stable coating. The heat drives the condensation reaction, forming strong covalent Si-O-Si and Si-O-Substrate bonds. Skipping this step will result in a layer that is easily washed off in subsequent aqueous buffers.

[Click to download full resolution via product page](#)

Workflow for the silanization of a glass substrate using ABTES.

Safety, Handling, and Storage

Proper handling and storage of ABTES are crucial due to its chemical reactivity and potential hazards.

- Hazards: ABTES is harmful if swallowed and causes skin irritation and serious eye damage.[6][10] It may also cause respiratory irritation.[6]
- Personal Protective Equipment (PPE): Always handle ABTES in a well-ventilated chemical fume hood.[4][11] Wear appropriate PPE, including neoprene or nitrile rubber gloves, chemical safety goggles, and a lab coat.[6][12]
- Handling: Avoid all contact with skin, eyes, and clothing.[6][10] Do not breathe vapors.[6] Keep away from sources of ignition.[10][11]
- Storage: ABTES is moisture-sensitive and will hydrolyze upon contact with air.[6][10] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area.[6][10][11] It is incompatible with acids, alcohols, oxidizing agents, and water.[6]

Conclusion

4-Aminobutyltriethoxysilane is a powerful and versatile chemical tool for scientists engaged in drug development, diagnostics, and biomaterials research. Its ability to form a stable bridge between inorganic and organic worlds enables the creation of sophisticated, functional materials. By understanding its fundamental physicochemical properties, mastering the chemistry of its application, and adhering to validated protocols and safety measures, researchers can effectively harness the potential of ABTES to advance their scientific objectives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Aminobutyltriethoxysilane | C₁₀H₂₅NO₃Si | CID 76483 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Page loading... [wap.guidechem.com]
- 5. echemi.com [echemi.com]
- 6. gelest.com [gelest.com]
- 7. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Silicon as a Bioisostere for Carbon in Drug Design | Rowan [rowansci.com]
- 10. louisville.edu [louisville.edu]
- 11. fishersci.com [fishersci.com]
- 12. nj.gov [nj.gov]
- To cite this document: BenchChem. [4-Aminobutyltriethoxysilane molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1585060#4-aminobutyltriethoxysilane-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com